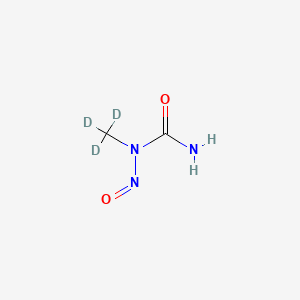

Urea, N-(methyl-d3)-N-nitroso-

Description

Significance of Deuterium (B1214612) Labeling (d3) in N-Methyl-N-nitrosourea Analogues for Mechanistic Probing

The use of stable isotopes, such as deuterium (²H or D), provides a powerful tool for investigating the mechanisms of chemical reactions and metabolic pathways. acs.orgnih.gov In the context of N-methyl-N-nitrosourea, replacing the hydrogen atoms of the methyl group with deuterium to create "Urea, N-(methyl-d3)-N-nitroso-" offers several advantages for mechanistic studies. acs.orgresearchgate.net

One of the primary applications of deuterium labeling is in the study of kinetic isotope effects (KIEs). The C-D bond is stronger than the C-H bond, and as a result, reactions that involve the breaking of this bond will proceed at a slower rate for the deuterated compound. By comparing the reaction rates of the deuterated and non-deuterated analogs, researchers can determine whether the cleavage of a C-H bond is a rate-determining step in the reaction mechanism. This has been instrumental in understanding the decomposition pathways of N-nitrosoureas and the formation of the ultimate alkylating species. nih.gov

Furthermore, deuterium labeling allows for the tracing of metabolic pathways and the identification of reaction products using techniques like mass spectrometry. acs.orgacs.org The mass difference between the deuterated and non-deuterated fragments allows for their unambiguous identification in complex biological mixtures. This has been crucial in studies aimed at understanding how N-nitrosoureas are metabolized and how they interact with cellular components. For example, studies with deuterated N-nitrosamines have helped to elucidate the role of metabolic activation in their carcinogenic activity. nih.gov

Historical Context of Isotopically Labeled Alkylating Agents in Biological Studies

The use of isotopically labeled compounds in biological research has a rich history, dating back to the mid-20th century. nih.gov Early studies with isotopically labeled alkylating agents, such as nitrogen mustards and ethyleneimines, were pivotal in establishing that these compounds react with cellular macromolecules, including DNA. scispace.com These pioneering experiments provided the first direct evidence for the mechanism of action of this class of compounds and laid the groundwork for future research.

The development of techniques like liquid scintillation counting and later, mass spectrometry, greatly enhanced the utility of isotopic labeling in biological studies. acs.org These methods allowed for the sensitive and quantitative detection of isotopically labeled molecules and their metabolites, providing detailed insights into their absorption, distribution, metabolism, and excretion.

Over the years, the sophistication of isotopic labeling strategies has increased, with the use of various stable isotopes like ¹³C, ¹⁵N, and ¹⁸O, in addition to deuterium. nih.gov These multi-isotope labeling approaches have enabled researchers to conduct complex mechanistic studies and to differentiate between exogenous and endogenous sources of DNA damage. acs.org The knowledge gained from studies using isotopically labeled alkylating agents has been fundamental to our understanding of chemical carcinogenesis and the development of anticancer drugs. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

68426-45-9 |

|---|---|

Molecular Formula |

C2H5N3O2 |

Molecular Weight |

106.1 g/mol |

IUPAC Name |

1-nitroso-1-(trideuteriomethyl)urea |

InChI |

InChI=1S/C2H5N3O2/c1-5(4-7)2(3)6/h1H3,(H2,3,6)/i1D3 |

InChI Key |

ZRKWMRDKSOPRRS-FIBGUPNXSA-N |

SMILES |

CN(C(=O)N)N=O |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)N)N=O |

Canonical SMILES |

CN(C(=O)N)N=O |

Other CAS No. |

68426-45-9 |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl D3 N Nitroso Urea for Research Applications

Strategies for Site-Specific Deuterium (B1214612) Incorporation into the Methyl Group

The cornerstone of synthesizing N-(methyl-d3)-N-nitroso-urea is the site-specific incorporation of deuterium into the methyl group. This is achieved by utilizing a deuterated precursor for the methylamine moiety. The most common and effective strategy involves the synthesis of methylamine-d3 hydrochloride, which then serves as the starting material for the subsequent steps.

Several synthetic routes to deuterated methylamine have been developed. One practical approach employs Boc-benzylamine as a starting material and a deuterated methylating agent such as TsOCD₃. This method offers the advantage of high yields and straightforward purification steps. Another established method involves the reduction of deuterated nitromethane. Nitromethane can be deuterated by reaction with deuterium oxide in the presence of a base. The resulting deuterated nitromethane is then reduced using a reducing agent like zinc powder, magnesium powder, or catalytic hydrogenation (e.g., using palladium on carbon) to yield deuterated methylamine, which can be subsequently converted to its hydrochloride salt.

The choice of the deuterating agent and the reaction conditions are crucial for achieving high isotopic enrichment in the final product. The use of highly enriched deuterated reagents is essential for minimizing the presence of undeuterated or partially deuterated isotopologues.

Optimized Laboratory Synthesis Protocols for High Purity

The laboratory synthesis of N-(methyl-d3)-N-nitroso-urea is a two-step process starting from methylamine-d3 hydrochloride. The first step is the formation of N-(methyl-d3)-urea, followed by nitrosation to yield the final product.

Step 1: Synthesis of N-(methyl-d3)-urea

A common method for the synthesis of N-methylurea involves the reaction of methylamine hydrochloride with urea (B33335). For the deuterated analogue, methylamine-d3 hydrochloride is used. The reaction is typically carried out in an aqueous solution and heated to reflux. The reaction proceeds via nucleophilic attack of the methylamine-d3 on the carbonyl carbon of urea, followed by the elimination of ammonia.

An optimized laboratory protocol would involve the following:

Dissolving methylamine-d3 hydrochloride and a molar excess of urea in water.

Refluxing the mixture for a specific duration, typically several hours, to ensure complete reaction.

Monitoring the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the N-(methyl-d3)-urea can be isolated, often by crystallization.

Step 2: Nitrosation of N-(methyl-d3)-urea

The second step is the nitrosation of the N-(methyl-d3)-urea to form N-(methyl-d3)-N-nitroso-urea. This reaction is typically performed at low temperatures (0-5 °C) using a nitrosating agent, such as sodium nitrite, in an acidic medium (e.g., sulfuric acid or hydrochloric acid).

An optimized protocol for this step would include:

Dissolving the purified N-(methyl-d3)-urea in an acidic solution and cooling the mixture in an ice bath.

Slowly adding a solution of sodium nitrite while maintaining the low temperature to control the exothermic reaction.

Stirring the reaction mixture for a defined period to ensure complete nitrosation.

The product, N-(methyl-d3)-N-nitroso-urea, which is often a pale yellow solid, precipitates out of the solution and can be collected by filtration.

The following table provides a representative optimized laboratory synthesis protocol:

| Step | Reagents and Conditions | Expected Yield |

| 1. Synthesis of N-(methyl-d3)-urea | Methylamine-d3 hydrochloride, Urea, Water, Reflux for 3 hours. | 75-85% |

| 2. Nitrosation | N-(methyl-d3)-urea, Sodium nitrite, Sulfuric acid, Water, 0-5 °C for 1 hour. | 80-90% |

Purification and Characterization Techniques for Research-Grade Material

Achieving high purity is critical for research-grade N-(methyl-d3)-N-nitroso-urea. The primary method for purification is recrystallization.

Purification by Recrystallization

The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures. The crude N-(methyl-d3)-N-nitroso-urea is dissolved in a minimum amount of a suitable hot solvent. The solution is then allowed to cool slowly, promoting the formation of pure crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization Techniques

A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized N-(methyl-d3)-N-nitroso-urea.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The absence or significant reduction of a signal in the methyl proton region (around 3.0 ppm) compared to the non-deuterated standard confirms the incorporation of deuterium.

¹³C NMR: The signal for the deuterated methyl carbon will be observed as a multiplet due to coupling with deuterium. A deuterium-induced isotope shift may also be observed.

²H NMR: A single resonance in the ²H NMR spectrum confirms the presence and chemical environment of the deuterium atoms. nih.govsigmaaldrich.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak for N-(methyl-d3)-N-nitroso-urea will be shifted by +3 mass units compared to the non-deuterated compound. Analysis of the fragmentation pattern can further confirm the structure. Common fragmentation pathways for nitrosoureas include the loss of the NO radical (30 Da) and the loss of H₂O (18 Da). nih.gov

The following table summarizes the expected characterization data for N-(methyl-d3)-N-nitroso-urea:

| Technique | Expected Result |

| ¹H NMR | Absence or significantly diminished signal at ~3.0 ppm. |

| ¹³C NMR | Multiplet for the CD₃ carbon, shifted slightly from the CH₃ signal. |

| ²H NMR | Resonance peak corresponding to the CD₃ group. |

| Mass Spec. (EI) | Molecular ion (M⁺) at m/z 106. |

Isotopic Purity Assessment and Quantification Methods

Determining the isotopic purity of N-(methyl-d3)-N-nitroso-urea is crucial for its intended research applications. Both mass spectrometry and quantitative NMR (qNMR) are powerful techniques for this purpose.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) can be used to determine the isotopic distribution of the synthesized compound. By analyzing the relative intensities of the molecular ion peaks corresponding to the deuterated (d₃), partially deuterated (d₂, d₁), and non-deuterated (d₀) species, the isotopic enrichment can be calculated. It is important to correct for the natural abundance of isotopes of other elements (C, N, O) in the molecule for an accurate assessment.

Quantitative NMR (qNMR)

Quantitative NMR, particularly ¹H and ²H NMR, offers a precise method for determining isotopic purity.

¹H qNMR: By integrating the residual proton signal of the methyl group and comparing it to a known internal standard, the percentage of non-deuterated and partially deuterated species can be quantified.

²H qNMR: This technique directly measures the deuterium signal. By comparing the integral of the deuterium signal to that of a deuterated internal standard of known concentration and isotopic purity, the absolute amount of the deuterated compound can be determined. A combination of ¹H and ²H NMR can provide a very accurate determination of isotope abundance. nih.gov

The following table presents a hypothetical isotopic purity analysis of a synthesized batch of N-(methyl-d3)-N-nitroso-urea:

| Method | Parameter Measured | Result |

| HR-MS | Relative abundance of d₃ isotopologue | 99.2% |

| Relative abundance of d₂ isotopologue | 0.6% | |

| Relative abundance of d₁ isotopologue | 0.1% | |

| Relative abundance of d₀ isotopologue | 0.1% | |

| ¹H qNMR | Percentage of residual protons in the methyl group | < 1% |

| ²H qNMR | Deuterium enrichment | > 99% |

Decomposition Pathways and Reactive Intermediates of N Methyl D3 N Nitroso Urea in Model Systems

Hydrolytic Decomposition Mechanisms and pH Dependence

The decomposition of N-nitroso-ureas in aqueous solutions is highly dependent on pH. For the non-deuterated analogue, N-methyl-N-nitrosourea (MNU), the hydrolysis kinetics are first-order with respect to the compound, and the rate of decomposition increases significantly at a pH above 8. nih.gov This base-induced hydrolysis is initiated by the deprotonation of the carbamoyl (B1232498) group. nih.gov

Under alkaline conditions, the decomposition of MNU proceeds via attack of a hydroxide (B78521) ion at the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing an N-nitrosamino fragment and an arylcarbamate ion. rsc.org

The general mechanism for the base-catalyzed decomposition of N-methyl-N-nitrosourea is as follows:

Deprotonation: A base (e.g., OH⁻) removes a proton from the terminal nitrogen of the urea (B33335) moiety.

Rearrangement: The resulting anion undergoes rearrangement.

Decomposition: The rearranged intermediate breaks down to form the methyldiazonium ion and cyanate (B1221674). nih.gov

For N-(methyl-d3)-N-nitroso-urea, the fundamental hydrolytic decomposition mechanism is expected to be identical to that of MNU. The pH dependence should also mirror that of MNU, with a marked increase in the decomposition rate in alkaline solutions due to the necessity of deprotonation for the reaction to proceed. However, the rate of each step may be influenced by kinetic isotope effects, which are discussed in a later section.

Generation of Deuterated Methyldiazonium Ions and Other Alkylating Species

A critical aspect of the decomposition of N-methyl-N-nitrosourea and its deuterated analogue is the formation of highly reactive alkylating species. The key reactive intermediate generated during the decomposition of MNU is the methyldiazonium ion (CH₃N₂⁺). nih.govhesiglobal.orgmit.edu This species is a potent methylating agent responsible for the biological activity of MNU. mit.edu

Following the base-catalyzed deprotonation and rearrangement, the N-(methyl-d3)-N-nitroso-urea molecule decomposes to yield the deuterated methyldiazonium ion (CD₃N₂⁺) and cyanate (NCO⁻). nih.gov The generation of this deuterated ion is a direct consequence of the isotopic labeling of the methyl group.

The deuterated methyldiazonium ion, like its non-deuterated counterpart, is a powerful electrophile that can alkylate various nucleophiles. In biological systems, this includes the methylation of DNA bases. hesiglobal.org The other major product of the decomposition is the cyanate ion.

Role of Specific Catalytic Environments in Decomposition Kinetics

The decomposition of N-nitroso-ureas can be influenced by the surrounding chemical environment, including the presence of specific catalysts.

General Base Catalysis: As established, the hydrolysis of MNU is subject to general base catalysis. rsc.org This means that various bases, not just the hydroxide ion, can facilitate the initial deprotonation step, thereby increasing the rate of decomposition. The efficiency of the base catalyst is related to its pKa. rsc.org This catalytic effect is expected to be qualitatively the same for N-(methyl-d3)-N-nitroso-urea.

Micellar Catalysis: Studies on substituted N-nitrosoureas have shown that cationic micelles, such as cetyltrimethylammonium bromide (CTABr), can enhance the rate of hydrolysis. rsc.org For one N-nitrosourea derivative, a six-fold rate enhancement was observed in the presence of CTABr micelles at pH 8.05. rsc.org This catalytic effect is attributed to the stabilization of the anionic transition state within the micellar environment. It is plausible that the decomposition of N-(methyl-d3)-N-nitroso-urea would also be accelerated in the presence of cationic micelles.

Thiol-Enhanced Decomposition: Certain nitrosamides have shown enhanced decomposition in the presence of thiol compounds like glutathione (B108866) and cysteine. maastrichtuniversity.nl While the high chemical reactivity of MNU makes enzymatic catalysis unlikely in its decomposition, the presence of nucleophilic species in the local environment can influence its breakdown. nih.gov

Kinetic Isotope Effects (KIEs) on Decomposition and Reactivity

The primary distinction in the chemical behavior of N-(methyl-d3)-N-nitroso-urea compared to MNU arises from kinetic isotope effects (KIEs). A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org

Secondary Kinetic Isotope Effect: A secondary KIE (SKIE) is observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.orgcore.ac.uk The substitution of hydrogen with deuterium (B1214612) in the methyl group of N-(methyl-d3)-N-nitroso-urea is expected to result in a secondary kinetic isotope effect.

The magnitude and direction of the SKIE depend on changes in hybridization at the carbon atom between the reactant and the transition state. epfl.ch In the formation of the deuterated methyldiazonium ion (CD₃N₂⁺) from the rearranged intermediate, the hybridization of the methyl carbon does not significantly change. However, the vibrational frequencies of the C-D bonds are lower than those of C-H bonds, which can affect the stability of the transition state. This typically leads to a small, normal secondary KIE (kH/kD > 1), meaning the deuterated compound would react slightly slower than the non-deuterated one.

The following table summarizes the expected kinetic isotope effects:

| Isotope Effect Type | Involvement of C-D Bond | Expected Outcome for N-(methyl-d3)-N-nitroso-urea Decomposition |

| Primary KIE | Not broken in rate-determining step | Not significant |

| Secondary KIE | Isotopic substitution at a non-reacting site | Small, normal KIE (slower decomposition than MNU) |

The deuteration of the methyl group can also influence the subsequent reactions of the methyldiazonium ion. The alkylation of nucleophiles by the deuterated methyldiazonium ion may also exhibit a secondary kinetic isotope effect.

Molecular Interactions and Deuterated Adduct Formation with Biomolecules

DNA Alkylation Mechanisms and Sites

Urea (B33335), N-(methyl-d3)-N-nitroso- acts as a direct-acting alkylating agent, meaning it does not require metabolic activation to react with cellular components. researchgate.netmedchemexpress.com Upon spontaneous decomposition, it generates a deuterated methyldiazonium ion, a highly reactive electrophile that readily transfers its methyl-d3 group to nucleophilic sites within the DNA molecule. mdpi.com This process results in the formation of various deuterated DNA adducts, which can disrupt normal DNA replication and transcription, leading to mutations. medchemexpress.comwikipedia.org

The primary sites of alkylation on DNA bases are the nitrogen and oxygen atoms. The distribution and frequency of adduct formation are not random and are influenced by several factors, including the specific nucleotide, the surrounding DNA sequence, and the higher-order structure of the chromatin. nih.gov

The most abundant DNA adduct formed by N-methyl-N-nitrosourea and its deuterated analogue is 7-methylguanine (B141273) (N7-MeGua). nih.gov The nitrogen at the 7th position of the guanine (B1146940) base is a primary target for the deuterated methyldiazonium ion. Studies using N-(methyl-d3)-N-nitroso-urea have been instrumental in quantifying the formation of N7-deuterated methylguanine. For instance, research has shown that in calf thymus DNA treated with MNU, the ratio of N7-methylguanine to other methylated purines is significant. nih.gov The formation of N7-deuterated methylguanine can be influenced by the local DNA sequence. nih.gov

While N7-methylguanine is the most frequent adduct, the formation of O6-methylguanine (O6-MeGua) is considered a particularly critical premutagenic lesion. nih.govhesiglobal.org This adduct can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations. wikipedia.orghesiglobal.org The use of Urea, N-(methyl-d3)-N-nitroso- allows for the sensitive detection and quantification of O6-deuterated methylguanine adducts, distinguishing them from endogenous, non-deuterated adducts. This isotopic signature is crucial for molecular dosimetry studies that aim to understand the impact of low-dose exposures to alkylating agents. nih.gov The ratio of O6-MeGua to N7-MeGua formation can vary depending on the DNA sequence context. For example, studies with MNU have shown that the O6-MG/7-MG ratio is different in poly(dG)•poly(dC) compared to poly(dG-dC)•poly(dG-dC), highlighting the influence of neighboring bases. nih.gov

Besides guanine, other DNA bases are also susceptible to deuterated methylation by Urea, N-(methyl-d3)-N-nitroso-. Adenine can be methylated at the N3 and N7 positions, while cytosine can be alkylated at the O2 and N3 positions, and thymine at the O2 and O4 positions. nih.gov N3-methyladenine (N3-MeAde) is a significant minor groove adduct. nih.gov Studies using MNU have determined the relative yields of N7-methyladenine, N3-methyladenine, and N7-methylguanine. nih.gov The formation of these adducts shows less sequence selectivity compared to methylation at guanine. nih.gov Alkylation at the O4 position of thymine is another important lesion that can be studied using deuterated compounds. maastrichtuniversity.nl

The accessibility of nucleophilic sites on DNA is modulated by its secondary structure and packaging into chromatin. The probability of alkylation at a specific site is not uniform and is influenced by the local DNA conformation. nih.gov For instance, the formation of phosphotriesters, another class of DNA adducts, is governed by the DNA sequence rather than chromatin packaging factors. researchgate.net However, studies with MNU have shown that it preferentially interacts with the more accessible linker regions of chromatin compared to the core nucleosomal DNA. researchgate.net Furthermore, DNA-binding molecules like distamycin A and spermine (B22157) can inhibit the methylation of chromatin-DNA by N-methyl-N-nitrosourea, demonstrating the role of DNA conformation and accessibility in the alkylation process. acs.orgpnas.org

RNA Alkylation Patterns and Specificity with Deuterated Methyl Groups

Similar to DNA, RNA is also a target for alkylating agents like Urea, N-(methyl-d3)-N-nitroso-. The transfer of the deuterated methyl group can occur at various positions on the RNA bases and the phosphodiester backbone. Alkylation of RNA can affect its structure and function, including its role in protein synthesis. nih.gov The primary sites of RNA alkylation by N-nitroso compounds include the N7 position of guanine and the N1, N3, and N7 positions of adenine. ethz.ch The use of deuterated compounds allows for the specific tracking of these modifications and their impact on RNA metabolism.

Protein Alkylation and Deuterated Methylation of Amino Acid Residues

Proteins are also susceptible to alkylation by the reactive intermediates generated from N-nitroso compounds. hesiglobal.org The nucleophilic side chains of certain amino acid residues can be modified by the addition of a deuterated methyl group from Urea, N-(methyl-d3)-N-nitroso-. Studies have shown that N-methyl-N-nitrosourea can methylate amino acid residues. medicalbiophysics.bg For example, research on the reaction of MNU with proteins like apomyoglobin and human hemoglobin has revealed that it can lead to the carbamoylation of the N-terminal valine and lysine (B10760008) residues. researchgate.net In contrast, other alkylating agents primarily cause methylation. researchgate.net The use of deuterated N-nitroso compounds can help in the precise identification and quantification of specific amino acid adducts using techniques like mass spectrometry. researchgate.net

Alkylation of Nucleophilic Side Chains (e.g., Cysteine, Histidine, Lysine)

The specificity of protein alkylation by Urea, N-(methyl-d3)-N-nitroso- is dictated by the availability and nucleophilicity of amino acid side chains. Research, largely built upon studies of its non-deuterated counterpart, N-methyl-N-nitrosourea, has identified several key amino acid residues as primary targets for this modification. researchgate.net

Cysteine: The thiol group (-SH) of cysteine residues is a strong nucleophile and a prominent target for alkylation. In a key study, the administration of N-(methyl-d3)-N-nitrosourea resulted in the detectable formation of S-(methyl-d3)cysteine in hemoglobin. This demonstrates the direct transfer of the intact trideuteromethyl group to the sulfur atom of cysteine, forming a stable thioether bond. This reaction effectively caps (B75204) the cysteine residue, altering its chemical properties.

Histidine: The imidazole (B134444) ring of histidine contains two nitrogen atoms, both of which are potential sites for alkylation. Studies with the non-deuterated analog have shown that N-methyl-N-nitrosourea can methylate histidine residues in proteins. researchgate.net The addition of the trideuteromethyl group to the histidine side chain neutralizes its ability to participate in hydrogen bonding and alters its pKa, which can have significant consequences for protein structure and function.

In addition to these specific side chains, the N-terminal amino group of a polypeptide chain is also susceptible to alkylation by this class of compounds. researchgate.net The table below summarizes the trideuteromethylation of these nucleophilic amino acid residues.

| Target Residue | Nucleophilic Site | Modification | Mass Shift (Da) |

| Cysteine | Thiol group (-SH) | S-trideuteromethylation | +17.05 |

| Histidine | Imidazole ring nitrogen | N-trideuteromethylation | +17.05 |

| Lysine | ε-amino group (-NH₂) | N-trideuteromethylation | +17.05 |

| N-terminus | α-amino group (-NH₂) | N-trideuteromethylation | +17.05 |

| This table illustrates the covalent modification of amino acid residues by Urea, N-(methyl-d3)-N-nitroso-. The mass shift corresponds to the addition of a -CD3 group and the removal of a hydrogen atom. |

Methodologies for Identifying Deuterated Alkylated Proteins

The identification and characterization of proteins modified by Urea, N-(methyl-d3)-N-nitroso- rely heavily on advanced analytical techniques, primarily mass spectrometry-based proteomics. The deuterium (B1214612) label provides a unique mass signature that facilitates the detection of adducted peptides within complex biological mixtures.

Bottom-Up Proteomics Workflow: The standard approach involves a "bottom-up" proteomics strategy.

Alkylation: Proteins from a cell lysate or a purified sample are treated with Urea, N-(methyl-d3)-N-nitroso-.

Digestion: The alkylated proteins are then enzymatically digested, most commonly with trypsin, into smaller peptides.

Chromatographic Separation: The resulting peptide mixture is separated using high-performance liquid chromatography (HPLC).

Mass Spectrometric Analysis: The separated peptides are introduced into a tandem mass spectrometer (MS/MS) for analysis.

Mass Spectrometry for Adduct Identification: Tandem mass spectrometry is the cornerstone for identifying deuterated alkylated proteins. In the first stage of analysis (MS1), the instrument measures the mass-to-charge ratio of the intact peptides. Peptides that have been modified by the addition of a trideuteromethyl group will exhibit a characteristic mass increase of 17.05 Da compared to their unmodified counterparts.

In the second stage (MS/MS), specific peptide ions are isolated and fragmented. The resulting fragment ions provide sequence information that allows for the precise identification of the modified amino acid residue. The deuterium atoms are stable and remain on the fragment ions, allowing for confident localization of the adduction site. The use of stable isotope labels like deuterium is a well-established method in quantitative proteomics to distinguish and quantify protein modifications.

The table below outlines the key methodologies employed in the study of deuterated alkylated proteins.

| Methodology | Purpose | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | Separates complex peptide mixtures before MS analysis. | Increases the resolution and quality of the subsequent mass spectrometric analysis. |

| Tandem Mass Spectrometry (LC-MS/MS) | Identifies peptides and localizes the site of modification. | Provides high sensitivity and specificity for identifying adducted peptides and pinpointing the exact modified amino acid. |

| Stable Isotope Labeling | The use of the -CD3 group from Urea, N-(methyl-d3)-N-nitroso-. | Creates a unique mass shift that allows for clear differentiation between alkylated and non-alkylated peptides and enables quantitative analysis. |

| Database Searching Algorithms | Matches experimental MS/MS spectra against theoretical spectra from protein databases. | Automates the identification of proteins and the specific sites of modification based on the observed mass shifts. researchgate.net |

Metabolic Fate and Enzymatic Transformations of N Methyl D3 N Nitroso Urea in Biological Systems Excluding Clinical Human Data

Hydrolysis and Denitrosation Pathways in Cellular and Acellular Systems

N-(methyl-d3)-N-nitroso-urea is considered a direct-acting compound, meaning its biological activity does not require metabolic activation nih.gov. Its primary transformation in both cellular and acellular aqueous environments is spontaneous chemical decomposition through hydrolysis nih.gov.

The hydrolysis rate is pH-dependent, increasing significantly in alkaline conditions (above pH 8) nih.gov. The process is initiated by the deprotonation of the carbamoyl (B1232498) group, leading to the formation of two highly reactive intermediates: the deuterated methyldiazonium ion (CD₃-N₂⁺) and the cyanate (B1221674) ion (NCO⁻) nih.gov. The deuterated methyldiazonium ion is a powerful electrophile that rapidly transfers its deuteriomethyl group to any available biological nucleophiles.

Another key decomposition route is denitrosation, a process that can also occur non-enzymatically. Studies on the non-deuterated analogue, N-nitroso-N-methylurea, have shown that the rate-limiting step for this reaction is the protonation of the substrate nih.gov. This pathway leads to the cleavage of the N-NO bond, releasing nitric oxide (NO) and the corresponding urea (B33335) derivative.

Due to the high chemical reactivity of the molecule, it is considered unlikely that enzymatic catalysis plays a significant role in its initial decomposition and activation nih.gov. These spontaneous hydrolysis and denitrosation reactions are the principal pathways for its breakdown in biological systems.

Role of Specific Enzymes in N-(methyl-d3)-N-nitroso-urea Metabolism and Detoxification

While N-(methyl-d3)-N-nitroso-urea primarily acts as a direct alkylating agent via spontaneous hydrolysis, enzymatic systems that metabolize other N-nitroso compounds may play a role in its detoxification.

Cytochrome P450 (CYP) Enzymes : The cytochrome P450 superfamily of enzymes is central to the metabolism of a vast number of xenobiotics, including many N-nitrosamines. Specific isoforms, such as CYP2E1, are known to catalyze the metabolism of compounds like N-nitrosodimethylamine (NDMA) through pathways of demethylation and denitrosation. These reactions involve the enzymatic cleavage of a carbon-hydrogen bond on the methyl group nih.gov. Although the primary activity of N-(methyl-d3)-N-nitroso-urea is not dependent on CYP activation, these enzymes could potentially metabolize the compound, leading to its detoxification. The breaking of the stronger carbon-deuterium bond would be a key, slower step in this process (see section 5.4).

Glutathione (B108866) S-Transferases (GSTs) : GSTs are a family of Phase II detoxification enzymes that protect cells by catalyzing the conjugation of glutathione (GSH) to electrophilic compounds, rendering them less reactive and more water-soluble for excretion. The reactive deuterated methyldiazonium ion generated from the hydrolysis of N-(methyl-d3)-N-nitroso-urea is a potent electrophile and a potential substrate for GST-mediated detoxification. GSTs are also involved in the metabolism and transport of nitric oxide (NO) and related molecules, suggesting a potential role in managing the byproducts of denitrosation.

Tracking Deuterated Metabolites and Excretion Products in In Vitro and Animal Models

The deuterium (B1214612) label on the methyl group of N-(methyl-d3)-N-nitroso-urea is a powerful tool for tracing its metabolic fate. Studies in various animal models have shown that the primary metabolic event is the covalent transfer of the methyl group to biological macromolecules nih.gov.

Key findings on its metabolites include:

Deuteriomethylated Macromolecules : Research has demonstrated that all three deuterium atoms of the methyl group are retained following the alkylation of nucleic acids in vivo nih.gov. This indicates that the CD₃ group is transferred as an intact unit. The primary targets are the nucleobases in DNA, leading to the formation of adducts such as 7-(methyl-d3)-guanine and O⁶-(methyl-d3)-guanine.

Cyanate Ion : The non-deuterated cyanate ion (NCO⁻) is the other major product of hydrolysis. This ion can react with proteins through a process called carbamoylation, altering their structure and function.

Deuterated Methanol (CD₃OH) : The highly reactive deuterated methyldiazonium ion (CD₃-N₂⁺) that does not react with macromolecules like DNA or proteins will quickly react with water in the cellular environment, leading to the formation of deuterated methanol.

The table below summarizes the key metabolites and the systems in which they have been observed or are expected to form.

| Metabolite/Product | Chemical Formula | Parent Pathway | Biological Consequence | Model System |

| Deuteriomethylated DNA | DNA-CD₃ | Hydrolysis | Genotoxicity, Mutagenesis | In vivo (rats, mice, hamsters) nih.gov |

| Deuteriomethylated Protein | Protein-CD₃ | Hydrolysis | Altered protein function | In vivo |

| Cyanate Ion | NCO⁻ | Hydrolysis | Protein carbamoylation | In vivo nih.gov |

| Deuterated Methanol | CD₃OH | Hydrolysis | Systemic distribution/excretion | Expected in aqueous biological systems |

Isotope Effects on Metabolic Clearance and Biotransformation Kinetics

The substitution of hydrogen with deuterium in the methyl group of N-nitroso-N-methylurea has significant implications for the kinetics of its biotransformation, a phenomenon known as the kinetic isotope effect (KIE).

The primary biological action of N-(methyl-d3)-N-nitroso-urea, direct alkylation via spontaneous hydrolysis, does not involve the cleavage of a carbon-deuterium bond as the rate-limiting step. Consequently, its direct mutagenic activity shows no significant deuterium isotope effect when compared to its non-deuterated counterpart nih.gov.

However, for enzymatic pathways that do involve the cleavage of this bond, a significant KIE is observed. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. This leads to a slower rate of reaction for deuterated compounds in enzyme-catalyzed processes where this bond cleavage is rate-limiting.

Studies on the related compound N-nitrosodimethylamine (NDMA) provide a clear example of this effect on CYP-mediated metabolism:

Deuteration of NDMA significantly increased the Michaelis-Menten constant (Kₘ) for both demethylation and denitrosation pathways, from 0.06 mM to 0.3 mM in rat liver microsomes. This indicates a lower binding affinity or a slower catalytic step for the deuterated substrate.

The maximal velocity (Vₘₐₓ) for these pathways was not significantly altered.

This KIE has been shown to reduce the carcinogenic potency of many nitrosamines in vivo, as slower metabolic activation can lead to increased detoxification and excretion of the parent compound. For N-(methyl-d3)-N-nitroso-urea, this means that any potential enzymatic detoxification mediated by enzymes like CYP2E1 would occur at a slower rate than for the non-deuterated N-methyl-N-nitrosourea.

The table below presents comparative kinetic data from studies on deuterated and non-deuterated N-nitrosodimethylamine (NDMA) metabolism by rat liver microsomes, illustrating the kinetic isotope effect.

| Compound | Metabolic Pathway | Kₘ (mM) | Vₘₐₓ (nmol/min/mg) | Isotope Effect [(Vₘₐₓ/Kₘ)H/(Vₘₐₓ/Kₘ)D] | Reference |

| NDMA (non-deuterated) | Demethylation | 0.06 | 7.9 | \multirow{2}{}{~5} | |

| [²H₆]NDMA (deuterated) | Demethylation | 0.3 | ~7.9 | ||

| NDMA (non-deuterated) | Denitrosation | 0.06 | 0.83 | \multirow{2}{}{~5} | |

| [²H₆]NDMA (deuterated) | Denitrosation | 0.3 | ~0.83 |

Analytical Methodologies for the Detection and Quantification of N Methyl D3 N Nitroso Urea Derived Species in Research

Mass Spectrometry-Based Approaches for Deuterated Adducts and Metabolites

Mass spectrometry (MS) is a cornerstone in the study of N-(methyl-d3)-N-nitroso-urea, offering high sensitivity and specificity for the detection and quantification of its derivatives. nih.govrsc.org The presence of the methyl-d3 group introduces a characteristic mass shift that facilitates the identification of compound-related species in complex biological matrices. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of DNA and RNA adducts formed from N-(methyl-d3)-N-nitroso-urea. escholarship.org This method combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. rsc.org In a typical workflow, DNA or RNA is isolated from cells or tissues exposed to the deuterated compound and enzymatically hydrolyzed to individual nucleosides. escholarship.org The resulting mixture is then separated by LC, and the eluting compounds are ionized and analyzed by MS/MS.

The deuterium (B1214612) label is particularly advantageous in LC-MS/MS analysis. The deuterated methyl adducts will have a mass-to-charge ratio (m/z) that is 3 Da higher than their non-deuterated counterparts, allowing for their unambiguous identification. nih.gov Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is often employed for quantification, where specific precursor-to-product ion transitions for the deuterated adducts are monitored. This targeted approach provides excellent sensitivity and selectivity. For example, to detect a deuterated methyl adduct on deoxyguanosine (dG), one would monitor the transition from the protonated molecule [dG-d3-Me + H]+ to the protonated deuterated methyl-guanine ion [Gua-d3-Me + H]+.

Table 1: Example LC-MS/MS Parameters for Deuterated DNA Adducts

| Parameter | Value |

| Chromatography Column | C18 reverse-phase |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Selected Reaction Monitoring (SRM) |

| Example Transition (O6-methyl-d3-deoxyguanosine) | [M+H]+ → [BH2]+ |

This table presents hypothetical but typical parameters for the analysis of deuterated DNA adducts by LC-MS/MS.

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool, particularly for the analysis of smaller, more volatile hydrolyzed alkylation products of N-(methyl-d3)-N-nitroso-urea. escholarship.org This technique is often used to analyze methylated purine (B94841) bases that have been released from DNA by acid hydrolysis. Prior to GC-MS analysis, the hydrolyzed products typically require derivatization to increase their volatility and thermal stability.

The deuterium label aids in the identification of the methylated bases originating from N-(methyl-d3)-N-nitroso-urea. The mass spectra of the derivatized deuterated methyl-purines will show a characteristic 3 Da mass shift in the molecular ion and key fragment ions compared to the corresponding non-deuterated standards. This allows for clear differentiation from endogenous methylation products.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Alkylated Bases

| Derivatization Reagent | Target Functional Groups |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -NH, -SH |

| Pentafluorobenzyl bromide (PFBBr) | Amines |

| Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -OH, -NH, -SH |

This table lists common derivatization reagents used to enhance the volatility of analytes for GC-MS analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the structural elucidation of unknown deuterated metabolites and adducts of N-(methyl-d3)-N-nitroso-urea. uab.eduresearchgate.net The precise mass data obtained from HRMS allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification. researchgate.net

When analyzing samples treated with N-(methyl-d3)-N-nitroso-urea, HRMS can be used to screen for all ions that have a mass corresponding to a potential deuterated metabolite. By comparing the spectra of treated and untreated samples, it is possible to identify unique deuterated species. Subsequent fragmentation analysis (MS/MS) on the high-resolution instrument can then provide structural information to confirm the identity of the metabolite or adduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compound Characterization and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the characterization of the N-(methyl-d3)-N-nitroso-urea compound itself and for studying its interactions with biomolecules. While proton (¹H) NMR is standard for non-deuterated compounds, deuterium (²H) NMR can be used to directly observe the deuterated methyl group. The absence of the methyl proton signal in the ¹H NMR spectrum and the presence of a characteristic signal in the ²H NMR spectrum confirms the successful deuteration of the molecule.

Furthermore, NMR can be used to study the site of alkylation on DNA or RNA. For example, ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiments on ¹⁵N-labeled nucleic acids can be used to monitor changes in the chemical environment of the nitrogen atoms upon methylation. The deuterium label on the methyl group would not be directly observed in these experiments but its effect on the surrounding nuclei could potentially be detected.

Chromatographic Separation Techniques for Deuterated Species Isolation and Analysis

Various chromatographic techniques are essential for the isolation and purification of N-(methyl-d3)-N-nitroso-urea and its derivatives prior to analysis. sielc.comnih.gov High-performance liquid chromatography (HPLC) is a key separation technique, often used both for purification of the parent compound and for the separation of its metabolites and DNA/RNA adducts from complex biological mixtures. sielc.comnih.gov

Different HPLC modes can be employed depending on the properties of the analytes. Reverse-phase HPLC is commonly used for the separation of nucleoside adducts, while ion-exchange chromatography can be used to separate charged metabolites. The fractions collected from the HPLC can then be analyzed by mass spectrometry or NMR for identification and quantification.

Table 3: Chromatographic Techniques for N-(methyl-d3)-N-nitroso-urea Derived Species

| Technique | Principle | Application |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a stationary and mobile phase | Isolation and quantification of parent compound, metabolites, and adducts |

| Gas Chromatography (GC) | Partitioning between a stationary phase and a carrier gas | Analysis of volatile hydrolyzed alkylation products |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material | Monitoring reaction progress and preliminary purification |

This table summarizes the primary chromatographic techniques used in the analysis of deuterated species derived from N-(methyl-d3)-N-nitroso-urea.

Immunoanalytical Methods for Detection of Specific Deuterated Adducts (Research Use)

For research purposes, immunoanalytical methods can be developed for the highly sensitive and specific detection of deuterated DNA adducts. nih.govnih.gov These methods rely on the production of antibodies that specifically recognize the deuterated methyl-nucleoside adduct. Techniques such as enzyme-linked immunosorbent assay (ELISA) or immunohistochemistry (IHC) can then be used to detect and quantify these adducts in biological samples.

The development of such antibodies requires the synthesis of the deuterated adduct as a hapten and its conjugation to a carrier protein to elicit an immune response. Once specific antibodies are obtained, they can provide a high-throughput method for screening a large number of samples for the presence of the specific deuterated adduct.

Applications of N Methyl D3 N Nitroso Urea As a Research Tool in Molecular and Cellular Biology

Investigating DNA Repair Pathways and Enzyme Kinetics

N-(methyl-d3)-N-nitroso-urea is a model compound for inducing DNA alkylation damage. It transfers its deuterated methyl group to DNA, forming a variety of adducts. wikipedia.orgnih.gov The most common lesions include N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA), with a smaller but highly mutagenic fraction of O6-methylguanine (O6-MeG). mdpi.comelifesciences.orgnih.gov The presence of these specific, traceable lesions enables detailed investigation into the activity and kinetics of the cellular DNA repair machinery.

The O6-methylguanine (O6-MeG) adduct is a primary focus of study due to its high mutagenic potential. nih.gov This lesion is repaired by the specialized DNA repair protein O6-Alkylguanine-DNA Alkyltransferase (AGT). elifesciences.orgnih.gov AGT acts by directly transferring the methyl group from the O6 position of guanine (B1146940) to a cysteine residue within its own active site. nih.gov This process is stoichiometric and inactivates the AGT protein. nih.gov

By treating cells or DNA with N-(methyl-d3)-N-nitroso-urea, researchers can generate substrates containing O6-(methyl-d3)-guanine. This allows for precise kinetic studies of AGT. The rate of repair can be quantified by measuring the disappearance of the deuterated adduct from DNA or the formation of the deuterated, inactivated AGT protein. nih.govnih.gov Such experiments have shown that the repair of O6-MeG by AGT follows Michaelis-Menten-like kinetics. nih.gov These studies also help determine the specificity of AGT for different DNA sequences, revealing that the local sequence context can influence the rate of methyl transfer. nih.govnih.gov Following exposure to N-nitroso-N-methylurea, AGT activity is consumed in a dose-dependent manner as it repairs the induced O6-methylguanine adducts. researchgate.net

Base Excision Repair (BER) is the primary pathway for repairing the most abundant lesions created by N-methyl-N-nitrosourea, namely N7-methylguanine and N3-methyladenine. nih.govelifesciences.org The BER pathway is initiated by a DNA glycosylase, such as N-methylpurine DNA glycosylase (MPG), which recognizes and excises the damaged base. elifesciences.orgnyu.edu

Using N-(methyl-d3)-N-nitroso-urea allows researchers to introduce deuterated N-methylpurines into the DNA. nyu.edu This enables the tracking of the excision process and the subsequent steps of the BER pathway. Studies have demonstrated that the removal of these N-alkyl lesions is a critical cellular defense mechanism. nih.govnyu.edu Unrepaired N3-MeA, for instance, is highly cytotoxic as it can inhibit DNA synthesis. nih.gov Research using MNU has shown that different genetic backgrounds can affect the efficiency of excision repair, and this ability can decline with age. nih.gov

When O6-methylguanine lesions are not repaired by AGT before DNA replication, they can cause mispairing, with thymine (B56734) being incorporated opposite the O6-MeG. elifesciences.org This O6-MeG:T mispair is recognized by the Mismatch Repair (MMR) system. nih.govelifesciences.org The MMR pathway attempts to correct this mismatch, but this can lead to a futile cycle of repair where the newly synthesized strand containing the thymine is repeatedly removed and replaced, while the original O6-MeG lesion remains. elifesciences.org

The use of N-(methyl-d3)-N-nitroso-urea helps in studying this process. By creating the initial deuterated O6-MeG lesion, researchers can follow its fate and the subsequent engagement of the MMR machinery. elifesciences.org It has been proposed that these futile MMR cycles, initiated at O6-MeG sites, can lead to the formation of DNA double-strand breaks, which are highly toxic to the cell. elifesciences.org

| DNA Adduct Formed by MNU | Primary Repair Pathway | Key Enzymes/Proteins |

| O6-methylguanine (O6-MeG) | Direct Reversal | O6-Alkylguanine-DNA Alkyltransferase (AGT) |

| N7-methylguanine (N7-MeG) | Base Excision Repair (BER) | N-methylpurine DNA glycosylase (MPG) |

| N3-methyladenine (N3-MeA) | Base Excision Repair (BER) | N-methylpurine DNA glycosylase (MPG) |

| O6-MeG:T Mismatch | Mismatch Repair (MMR) | MMR protein complex |

Elucidating Molecular Mechanisms of Alkylation Damage Response

Exposure to alkylating agents like N-(methyl-d3)-N-nitroso-urea triggers a complex cellular response involving the coordinated action of multiple DNA repair pathways. nih.govelifesciences.org The deuterated methyl group allows for the precise tracking of the initial damage, facilitating studies on how cells sense, signal, and repair such lesions. Research has shown that the processing of different types of adducts can interact; for example, BER activity at an N-alkylation adduct can stimulate MMR processing at a nearby O6-MeG lesion. elifesciences.org This crosstalk between repair pathways can sometimes lead to the formation of more severe damage, such as DNA double-strand breaks, contributing to the cytotoxic effects of the compound. elifesciences.org Studies using its non-deuterated counterpart, MNU, have shown it can induce tumors in various organs, providing a model for studying cancer initiation and progression. sigmaaldrich.com

Use in Isotopic Tracing Experiments for Biological Methylation Studies

The key advantage of N-(methyl-d3)-N-nitroso-urea is its utility in isotopic tracing experiments. The three deuterium (B1214612) atoms on the methyl group provide a stable, heavy isotope label that can be distinguished from naturally abundant methyl groups by mass spectrometry. This allows researchers to trace the journey of the methyl group from the alkylating agent to its ultimate destination on biological macromolecules. nih.gov

In biological methylation studies, this compound can be used to track the formation of specific DNA and RNA adducts in vivo and in vitro. nih.govnih.gov For example, researchers can quantify the levels of endogenous versus exogenous O6-methylguanine adducts in cells exposed to low doses of the deuterated compound. nih.gov This helps in understanding the background levels of DNA damage and the additional burden imposed by external agents.

| Application | Purpose of Deuterium Label (d3) | Analytical Technique |

| DNA Repair Studies | Trace the formation and removal of specific methylated DNA adducts. | Mass Spectrometry |

| Enzyme Kinetics | Quantify the rate of methyl group transfer by repair enzymes like AGT. | Mass Spectrometry, HPLC |

| Biological Methylation | Distinguish between endogenous and exogenously introduced methyl groups on DNA/RNA. | Mass Spectrometry |

Development of Standard Reference Materials for Alkylated Biomolecules

Accurate quantification of DNA adducts is crucial for toxicology and cancer research. N-(methyl-d3)-N-nitroso-urea is used to synthesize stable isotope-labeled standards of alkylated nucleosides, such as O6-(methyl-d3)-guanine and N7-(methyl-d3)-guanine. mdpi.com These deuterated standards are essential for developing robust quantitative analytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In these methods, a known amount of the deuterated standard is added to a biological sample (e.g., digested DNA from cells or tissues) as an internal standard. Because the deuterated standard is chemically identical to the non-deuterated (endogenous or experimentally induced) analyte, it behaves identically during sample preparation and analysis, correcting for any sample loss or matrix effects. mdpi.com The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling highly accurate and precise quantification of the level of DNA alkylation.

Theoretical and Computational Studies on N Methyl D3 N Nitroso Urea Reactivity and Interactions

Quantum Mechanical (QM) Calculations of Decomposition and Reactive Intermediate Formation

Quantum mechanical calculations are essential for elucidating the complex decomposition pathways of N-nitroso-ureas. For N-(methyl-d3)-N-nitroso-urea, these calculations focus on how the deuterium (B1214612) substitution on the methyl group affects the energetics and geometries of transition states and intermediates.

The decomposition of the parent compound, N-methyl-N-nitrosourea (MNU), is known to proceed via initial deprotonation at the amido function, followed by fragmentation. This leads to the formation of highly reactive intermediates, including the methyldiazonium ion (CH₃N₂⁺) and cyanate (B1221674) (NCO⁻), which are responsible for its biological activity. nih.gov

QM studies on the deuterated analogue would investigate the potential energy surface of this decomposition. Key aspects of these calculations include:

Transition State Geometries: Determining the precise atomic arrangement at the peak of the reaction energy barrier for the C-D bond cleavage steps.

Activation Energies: Calculating the energy required to reach the transition state. The difference in zero-point energy (ZPE) between C-H and C-D bonds is a primary contributor to the kinetic isotope effect (KIE), and QM calculations can quantify this difference.

Intermediate Stability: Assessing the stability of reactive species such as the deuterated methyldiazonium ion (CD₃N₂⁺).

These calculations help predict how deuteration impacts the rate of decomposition and the subsequent formation of the ultimate alkylating agent.

Table 1: Focus of QM Calculations on N-(methyl-d3)-N-nitroso-urea Decomposition

| Computational Target | Information Gained | Relevance to Deuterated Compound |

| Ground State Optimization | Determines the most stable molecular structure and its vibrational frequencies. | Establishes the baseline energy and zero-point energy (ZPE) for the CD₃ group. |

| Transition State Search | Identifies the energy barrier for key reaction steps, such as bond cleavage. | Quantifies the change in activation energy due to the stronger C-D bond. |

| Intermediate Analysis | Characterizes the structure and stability of transient reactive species. | Elucidates the properties of the deuterated methyldiazonium ion (CD₃N₂⁺). |

| Reaction Path Following | Maps the energetic landscape connecting reactants, transition states, and products. | Confirms the proposed decomposition mechanism and identifies any alternative pathways. |

Density Functional Theory (DFT) Approaches to Understand Alkylation Specificity and Isotope Effects

Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost, making it ideal for studying complex chemical reactions. rsc.org For N-(methyl-d3)-N-nitroso-urea, DFT is instrumental in understanding the specifics of DNA alkylation and the origins of deuterium isotope effects.

The parent compound, MNU, is known to alkylate DNA at various positions, with a significant target being the guanine (B1146940) residues. nih.gov DFT calculations can model the reaction between the deuterated methyldiazonium ion (CD₃N₂⁺) and different nucleophilic sites on DNA bases (e.g., N7 of guanine, O6 of guanine). By calculating the transition state energies for these different reaction pathways, researchers can predict the preferred sites of alkylation.

DFT is particularly powerful for studying kinetic isotope effects (KIEs). The primary KIE arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. The C-D bond is stronger and has a lower ZPE, thus requiring more energy to break. DFT calculations can precisely compute these vibrational frequencies and the resulting activation energy barriers.

Table 2: Application of DFT in Studying N-(methyl-d3)-N-nitroso-urea

| DFT Application | Research Question | Predicted Outcome of Deuteration |

| Alkylation Pathway Modeling | Which nucleophilic site on a DNA base is most likely to be attacked? | May show subtle changes in regioselectivity due to electronic and steric isotope effects. |

| Transition State Energy Calculation | What is the energy barrier for the alkylation reaction at a specific site? | Higher activation energy for reactions involving C-D bond cleavage. |

| Kinetic Isotope Effect (KIE) Prediction | By how much does deuteration slow down the reaction rate? | Quantitative prediction of the kH/kD ratio for comparison with experimental data. |

| Vibrational Frequency Analysis | What are the vibrational modes of the reactant and transition state? | Confirms the nature of the transition state and provides the zero-point energies needed for KIE calculation. |

Studies on related N-nitroso compounds have shown that deuterium substitution can significantly reduce carcinogenic potency, indicating that C-H bond cleavage is a rate-limiting step in their activation. nih.govnih.gov DFT provides the theoretical framework to quantify this effect for N-(methyl-d3)-N-nitroso-urea.

In Silico Modeling of Deuterium Isotope Effects in Reaction Pathways

In silico modeling encompasses a range of computational techniques used to simulate biological and chemical processes. For N-(methyl-d3)-N-nitroso-urea, these models are crucial for integrating theoretical calculations with experimental observations to build a comprehensive picture of how deuterium substitution alters its biological activity.

Modeling deuterium isotope effects involves several layers of computation:

Quantum Mechanical Calculations (QM/DFT): As described previously, these methods are used to calculate the intrinsic KIE for specific reaction steps by determining the difference in activation energies for the deuterated and non-deuterated species. nih.gov

Transition State Theory (TST): TST is used to relate the calculated activation energies to reaction rate constants. This allows for the prediction of how the KIE will manifest at a macroscopic level.

These models can help explain experimental observations, such as the reduced carcinogenicity of some deuterated N-nitroso compounds. nih.govnih.gov By simulating the reaction pathways, researchers can test hypotheses about which steps are rate-limiting and how isotopic substitution shifts the balance between metabolic activation and detoxification. This approach provides valuable mechanistic insights into the mode of action of N-(methyl-d3)-N-nitroso-urea.

Future Research Directions and Emerging Methodologies for N Methyl D3 N Nitroso Urea Studies

Advanced Spectroscopic Techniques for Real-Time Interaction Monitoring

The ability to observe molecular interactions as they happen is crucial for understanding the kinetics and mechanisms of N-(methyl-d3)-N-nitroso-urea. Advanced spectroscopic techniques are emerging as powerful tools for such real-time monitoring, overcoming the limitations of conventional methods that rely on endpoint analysis.

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, offers non-invasive, real-time analysis without the need for extensive sample preparation. mdpi.com These techniques can detect changes in the vibrational modes of molecules as N-(methyl-d3)-N-nitroso-urea interacts with biological targets like DNA and proteins, providing structural and conformational information. Fluorescence spectroscopy is another sensitive technique that can be employed, particularly if the compound is derivatized with a fluorophore. scispace.comlongdom.org

Hyperpolarized Nuclear Magnetic Resonance (NMR) spectroscopy represents a significant leap in sensitivity, enabling the real-time tracking of 15N-labeled compounds. nih.gov Given that N-(methyl-d3)-N-nitroso-urea contains nitrogen atoms, isotopic enrichment combined with hyperpolarization could allow researchers to monitor its metabolic fate and covalent binding to macromolecules with unprecedented detail. Furthermore, Molecular Rotational Resonance (MRR) spectroscopy has been validated as a precise tool for determining site-specific isotopic labeling. rsc.org This could be invaluable for quality control and for tracking the deuterated methyl group during its transfer in alkylation reactions.

| Technique | Principle | Information Provided | Potential Application for N-(methyl-d3)-N-nitroso-urea |

|---|---|---|---|

| Raman/Infrared (IR) Spectroscopy | Measures vibrational modes of molecules. | Structural changes, bond formation/breakage, conformational states. | Monitoring covalent adduct formation with nucleic acids or proteins. |

| Hyperpolarized 15N NMR | Enhances NMR signal of 15N isotopes by orders of magnitude. | Reaction kinetics, metabolic pathways, binding events. | Tracking the metabolic breakdown and target binding in real-time within a biological system. |

| Molecular Rotational Resonance (MRR) | Measures the rotational transitions of molecules in the gas phase. | Precise molecular structure, confirmation of isotopic labeling site and purity. | Validating the position and extent of deuteration in synthesized batches of the compound. |

| Fluorescence Spectroscopy | Measures fluorescence from excited electronic states. | Binding affinity, conformational changes, localization within cells (if fluorescently tagged). | Studying interactions with target molecules using a fluorescently labeled version of the nitrosourea (B86855). |

Integration with "Omics" Technologies for Comprehensive Molecular Profiling

To fully grasp the systemic impact of N-(methyl-d3)-N-nitroso-urea, an integrative multi-omics approach is essential. nih.govmdpi.com This strategy moves beyond single-molecule interactions to provide a holistic view of the cellular response to the compound. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a detailed map of the molecular perturbations induced by this alkylating agent. nih.gov

Genomics: High-throughput sequencing can identify the specific patterns of DNA mutation and damage caused by the compound's deuterated methyl group. This allows for the mapping of mutational hotspots and signatures.

Transcriptomics (RNA-Seq): This approach reveals how the genetic damage caused by N-(methyl-d3)-N-nitroso-urea translates into changes in gene expression, identifying upregulated or downregulated pathways related to DNA repair, apoptosis, and cell cycle control.

Proteomics: Using mass spectrometry-based techniques, proteomics can identify the direct protein targets of alkylation and quantify changes in the proteome that occur in response to treatment, highlighting the cellular machinery involved in the damage response.

Metabolomics: This technology profiles the small-molecule metabolites within a cell, providing a functional readout of the cellular state. It can uncover metabolic pathways that are disrupted by the compound's activity or are activated as part of the cellular stress response.

The integration of these datasets can reveal complex regulatory networks and provide novel insights into the compound's mechanism of action, from the initial DNA lesion to the ultimate cellular fate. nih.govnih.gov

| Omics Field | Methodology | Key Insights Generated |

|---|---|---|

| Genomics | Next-Generation Sequencing (NGS) | Identifies specific DNA mutation signatures and adduct locations. |

| Transcriptomics | RNA-Sequencing | Reveals changes in gene expression profiles and affected cellular pathways (e.g., DNA repair). |

| Proteomics | Mass Spectrometry (LC-MS/MS) | Pinpoints direct protein alkylation targets and quantifies global protein expression changes. |

| Metabolomics | Mass Spectrometry (GC-MS, LC-MS) | Characterizes shifts in metabolic pathways and identifies biomarkers of exposure or effect. |

Development of Novel Analytical Probes Utilizing Deuterated Nitrosoureas

The unique properties of N-(methyl-d3)-N-nitroso-urea, particularly its isotopic label, make it an ideal candidate for development into novel analytical probes. Deuterated compounds serve as excellent internal standards in mass spectrometry-based quantitative assays due to their chemical similarity to the analyte but distinct mass. nih.gov This allows for precise quantification of the non-deuterated compound in complex biological matrices.

Beyond its use as a standard, N-(methyl-d3)-N-nitroso-urea can be the foundation for developing probes to study biological processes. For example, it can be used as a "heavy" methylating agent in quantitative proteomics to label and identify specific sites of methylation on proteins or nucleic acids.

Furthermore, synthetic chemistry can be employed to create more sophisticated probes. By incorporating a reporter group, such as a fluorophore or a biotin (B1667282) tag, onto the nitrosourea scaffold, researchers can create tools for a variety of applications. mdpi.comnih.gov

Fluorescent Probes: A fluorescently tagged version of N-(methyl-d3)-N-nitroso-urea would enable visualization of its uptake, subcellular localization, and interaction with target molecules using techniques like fluorescence microscopy.

Affinity Probes: A biotin-tagged probe would allow for the capture and identification of proteins that interact with or are modified by the compound, using affinity purification followed by mass spectrometry.

| Probe Type | Key Feature | Primary Application | Enabling Technology |

|---|---|---|---|

| Isotopic Standard | Deuterium (B1214612) label (mass shift) | Precise quantification of non-deuterated nitrosoureas in biological samples. | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Fluorescent Probe | Attached fluorophore | Real-time imaging of probe distribution and binding within living cells. | Confocal Microscopy, Flow Cytometry |

| Affinity Probe | Attached biotin or other affinity tag | Isolation and identification of molecular binding partners. | Affinity Purification, Western Blot, Mass Spectrometry |

Exploration of N-(methyl-d3)-N-nitroso-urea in Synthetic Biology Applications (e.g., targeted mutagenesis for research)

The potent mutagenic activity of N-nitroso-N-methylurea (NMU) is well-documented, making it a valuable tool for inducing mutations in laboratory research to study gene function and model diseases. nih.govepa.govwikipedia.orgsigmaaldrich.com Its ethyl-containing counterpart, ENU, has been used extensively in large-scale forward genetic screens in mice to generate a vast number of new mutations for study. nih.gov

In the context of synthetic biology, N-(methyl-d3)-N-nitroso-urea offers a more refined tool for targeted mutagenesis research. The deuterium-labeled methyl group provides a unique tracer to investigate the fundamental mechanisms of alkylation-induced mutagenesis. Researchers can use this compound to:

Study the Kinetic Isotope Effect: Compare the rate and type of mutations induced by the deuterated versus the non-deuterated compound to understand the reaction mechanism of DNA methylation and its role in mutagenesis.

Trace the Mutagenic Lesion: Utilize sensitive analytical techniques like mass spectrometry to track the deuterated methyl adducts on DNA bases. This can help determine which specific DNA adducts are most likely to lead to mutations during DNA replication.

Develop Controlled Mutagenesis Systems: In synthetic biology circuits, the compound could be used to introduce mutations at specific rates. The deuterium label could help in quantifying the relationship between exposure, adduct formation, and the resulting mutational frequency, allowing for more precise control in directed evolution experiments.

By treating cells or organisms and then using whole-genome sequencing, researchers can obtain a high-resolution map of the mutations induced by N-(methyl-d3)-N-nitroso-urea. This provides a powerful method for linking specific DNA damage to functional genetic outcomes, advancing our ability to engineer biological systems and understand the etiology of diseases linked to alkylating agent exposure. mdpi.com

| Phase | Objective | Methodology | Expected Outcome |

|---|---|---|---|

| 1. Exposure | Introduce methyl-d3 adducts into the genome of a model organism (e.g., yeast, cell line). | Treat parallel cultures with N-(methyl-d3)-N-nitroso-urea and its non-deuterated counterpart. | Genomic DNA containing isotopically labeled and unlabeled methyl adducts. |

| 2. Adduct Analysis | Identify and quantify the specific DNA adducts formed. | Isolate DNA, perform enzymatic digestion, and analyze via LC-MS/MS. | A quantitative map of adducts (e.g., O6-methyl-d3-guanine) and assessment of the kinetic isotope effect. |

| 3. Mutational Profiling | Characterize the resulting genetic mutations after DNA replication. | Allow cells to replicate, then perform whole-genome sequencing. | A comprehensive mutational signature, revealing the types and locations of mutations caused by the compound. |

| 4. Functional Analysis | Link specific mutations to changes in phenotype. | Phenotypic screening, transcriptomic and proteomic analysis of mutant clones. | Understanding of gene function and the molecular consequences of specific DNA alkylation events. |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Urea, N-(methyl-d3)-N-nitroso- in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying deuterated nitrosoureas due to its high sensitivity and specificity for isotopic labeling. Nuclear magnetic resonance (NMR) spectroscopy, particularly H-NMR, can complement MS by confirming structural integrity and isotopic incorporation. Calibration curves should be prepared using deuterated internal standards to account for matrix effects .

Q. How does the deuterium labeling in Urea, N-(methyl-d3)-N-nitroso- affect its stability compared to non-deuterated analogs?

- Methodological Answer : Deuterium substitution at the methyl group (N-(methyl-d3)) may reduce metabolic degradation via the kinetic isotope effect (KIE), potentially enhancing stability in vivo. However, photolytic and thermal stability should be tested under controlled conditions (e.g., 4°C in dark storage) to prevent nitroso group decomposition. Comparative stability studies using HPLC-UV can quantify degradation rates .

Q. What safety protocols are critical when handling Urea, N-(methyl-d3)-N-nitroso-?

- Methodological Answer : As a structural analog of carcinogenic nitrosoureas (e.g., MNU), this compound requires strict adherence to glovebox use, double-gloving, and fume hoods for synthesis or handling. Waste must be neutralized with 10% sodium bicarbonate before disposal. Regular monitoring for airborne exposure using nitrosamine-specific sensors is advised, though occupational exposure limits (OELs) are not yet established .

Advanced Research Questions

Q. How can isotopic tracing methodologies optimize metabolic pathway studies of Urea, N-(methyl-d3)-N-nitroso-?

- Methodological Answer : Use H-labeled compound in pulse-chase experiments with synchronized cell cultures (e.g., 10T1/2 cells) to track metabolic incorporation. Density gradient centrifugation (e.g., CsCl for DNA) or nitrocellulose filtration can isolate replication fork-associated DNA, followed by LC-MS/MS to quantify deuterium retention in adducts like O-methylguanine .

Q. What experimental designs mitigate kinetic isotope effects (KIE) in reaction mechanism studies with deuterated nitrosoureas?

- Methodological Answer : KIE can alter alkylation rates compared to non-deuterated analogs. To control this, parallel experiments with C-labeled analogs or computational modeling (DFT calculations) can isolate electronic vs. steric effects. Use low substrate concentrations (e.g., 0.1–0.5 mM) to minimize secondary reactions and validate adduct ratios via isotope dilution assays .

Q. How should researchers resolve discrepancies in DNA alkylation adduct quantification between in vitro and in vivo models?

- Methodological Answer : In vitro models may overestimate adduct formation due to uncontrolled pH or repair enzyme absence. Cross-validate using in vivo systems (e.g., transgenic mice with humanized repair pathways) and adjust for repair kinetics via inhibitors (e.g., PARP inhibitors). Data normalization to replication timing (via BrdU labeling) can account for S-phase susceptibility variations .

Q. What strategies optimize site-specific DNA alkylation efficiency studies in synchronized cells?

- Methodological Answer : Treat cells in mid-S phase (e.g., 4–6 hours post-release from aphidicolin block) with Urea, N-(methyl-d3)-N-nitroso- at subtoxic doses (0.02–0.1 mM). Use restriction enzyme-digested DNA combined with replication fork capture techniques to enrich alkylated regions. Adduct mapping via next-gen sequencing (e.g., Alk-Seq) identifies hotspots near replication origins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.